molecular formula C16H19BrN2O2 B13770688 ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) CAS No. 66967-90-6

((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester)

Cat. No.: B13770688
CAS No.: 66967-90-6
M. Wt: 351.24 g/mol
InChI Key: PVGLPFPBVIFOSB-UHFFFAOYSA-M
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Description

((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) (CAS: 66967-90-6) is a quaternary ammonium compound with a molecular formula of C₁₆H₁₉N₂O₂·Br and a molecular weight of 351.28 g/mol . Structurally, it comprises a pyridyl ring substituted with a hydroxyl group at the 3-position, a trimethylammonium moiety linked via a methyl group, and a benzoate ester as the counterion.

Properties

CAS No.

66967-90-6

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

(3-benzoyloxypyridin-2-yl)methyl-trimethylazanium;bromide

InChI

InChI=1S/C16H19N2O2.BrH/c1-18(2,3)12-14-15(10-7-11-17-14)20-16(19)13-8-5-4-6-9-13;/h4-11H,12H2,1-3H3;1H/q+1;/p-1

InChI Key

PVGLPFPBVIFOSB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=C(C=CC=N1)OC(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) typically involves multiple steps. One common method includes the alkylation of 3-hydroxy-2-pyridine with trimethylamine in the presence of a suitable base to form the trimethylammonium salt. This intermediate is then reacted with benzoic acid or its derivatives to form the ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxy group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester group into an alcohol.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or ethanol.

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include alcohols.
  • Substitution products include the corresponding halide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Biology: In biological research, it may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Industry: In the industrial sector, it can be used in the production of specialty chemicals or as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the trimethylammonium group play crucial roles in binding to these targets, leading to modulation of their activity. The ester group may also undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Ammonium Bromide Esters with Varied Substituents

The compound belongs to a family of quaternary ammonium salts where the ester group differs. Examples include:

  • Dimethylcarbamate ester : The carbamate group may enhance metabolic stability compared to benzoate esters.
  • Acetate ester : Simpler structure with reduced steric hindrance, likely increasing hydrolysis susceptibility .

Table 1: Structural and Toxicity Comparison of Ammonium Bromide Esters

Compound (Ester Group) Molecular Weight (g/mol) Key Functional Groups LD₅₀ (IV, Mouse)
Benzoate 351.28 Pyridyl, Benzoate 31 mg/kg
Diphenylacetate ~450* Diphenylacetyl Not reported
Dimethylcarbamate ~310* Carbamate Not reported
Acetate ~290* Acetyl Not reported

*Estimated based on structural analogs.

Alkyl Benzoates

Simple alkyl benzoates (e.g., methyl, ethyl, propyl benzoates) lack the quaternary ammonium moiety, making them less polar. These are primarily used as fragrance ingredients or solvents .

Table 2: Functional Comparison with Alkyl Benzoates

Compound Key Features Primary Use Toxicity (LD₅₀)
Target Compound Quaternary ammonium Pharmacological agent 31 mg/kg
Methyl Benzoate Ester, non-ionic Fragrance, solvent >2000 mg/kg (oral)
Ethyl Benzoate Ester, non-ionic Fragrance >5000 mg/kg (oral)

Comparison with Quaternary Ammonium Compounds

Methanethiosulfonate Derivatives

Compounds like MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate bromide) share the trimethylammonium group but feature a reactive thiosulfonate group. These are used to modify cysteine residues in proteins, highlighting their electrophilic reactivity . The target compound lacks this reactivity, suggesting distinct applications in drug delivery or receptor modulation.

Bromide-Containing Quaternary Salts

Tetrabutyl ammonium iodide (used in synthesis, ) and similar salts differ in alkyl chain length and counterion. The benzoate ester in the target compound may confer unique pharmacokinetic properties, such as delayed hydrolysis compared to halide-only salts.

Comparison with Pesticide-Related Benzoates

Pyrimidinyl- or imidazolyl-substituted benzoate esters (e.g., haloxyfop-methyl , diclofop-methyl ) are herbicides targeting acetyl-CoA carboxylase . While the target compound shares ester functionality, its pyridyl and quaternary ammonium groups suggest different biological targets, possibly neurological or antimicrobial.

Table 3: Functional Group Impact on Bioactivity

Compound Key Substituents Application
Target Compound Pyridyl, Trimethylammonium Undisclosed (likely drug)
Haloxyfop-methyl Pyridinyloxy, propanoate Herbicide
Methyl Benzoate Simple aromatic ester Solvent, fragrance

Physicochemical Properties and Analytical Data

Key characterization methods for quaternary ammonium compounds include 13C SSNMR , elemental analysis (C, H, N, Br), and titration for bromide content . The benzoate ester in the target compound likely contributes to distinct spectral peaks (e.g., aromatic protons in ¹H-NMR) and higher molecular weight compared to analogs like the acetate ester.

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